molecular formula C14H15FN2O3S B12807086 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine CAS No. 132774-40-4

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine

Cat. No.: B12807086
CAS No.: 132774-40-4
M. Wt: 310.35 g/mol
InChI Key: QRLWADJMGAZCRA-UHFFFAOYSA-N
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Description

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is a synthetic compound with potential antiviral properties. It is a thymidine analog designed to inhibit the replication of human immunodeficiency virus (HIV) and other retroviruses .

Preparation Methods

The synthesis of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine involves several steps. One common method includes the alkylation of 5-allyl-6-{(benzo[d]thiazol-2-yl)methyl}-2-thiouracil with methyl bromoacetate, followed by hydrolysis to the corresponding acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral reverse transcriptase and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is similar to other thymidine analogs such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine. its unique fluoroethoxy group may confer different chemical and biological properties, making it a distinct compound in its class .

Similar compounds include:

Properties

CAS No.

132774-40-4

Molecular Formula

C14H15FN2O3S

Molecular Weight

310.35 g/mol

IUPAC Name

1-(2-fluoroethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15FN2O3S/c1-10-12(18)16-14(19)17(9-20-8-7-15)13(10)21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,19)

InChI Key

QRLWADJMGAZCRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCF)SC2=CC=CC=C2

Origin of Product

United States

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